molecular formula C12H18N2O2S B1608999 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine CAS No. 588714-52-7

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine

Cat. No.: B1608999
CAS No.: 588714-52-7
M. Wt: 254.35 g/mol
InChI Key: NXUCIAWJTFTFHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine typically involves the reaction of 4-ethyl-5-methylthieno[2,3-d]pyrimidine-2,7-dione with morpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylamine moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thienylamine derivatives with various alkyl groups.

Scientific Research Applications

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thienylamine moiety allows it to bind to active sites on enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-5-methylthieno[2,3-d]pyrimidine-2,7-dione
  • 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Uniqueness

4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thienylamine and morpholine moieties allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in research and development .

Properties

IUPAC Name

(2-amino-4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-3-9-8(2)17-11(13)10(9)12(15)14-4-6-16-7-5-14/h3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUCIAWJTFTFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N2CCOCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390677
Record name 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588714-52-7
Record name 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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